(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
CAS No.: 31202-69-4
Cat. No.: VC21537276
Molecular Formula: C11H22N2O4
Molecular Weight: 246,3 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 31202-69-4 |
---|---|
Molecular Formula | C11H22N2O4 |
Molecular Weight | 246,3 g/mole |
IUPAC Name | (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Standard InChI | InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 |
Standard InChI Key | VVQIIIAZJXTLRE-MRVPVSSYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NCCCC[C@H](C(=O)[O-])[NH3+] |
SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)O)N |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)[O-])[NH3+] |
Chemical Structure and Properties
Molecular Structure and Configuration
(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid possesses a molecular formula of C₁₁H₂₂N₂O₄, identical to its S-enantiomer but with opposite stereochemistry at the alpha-carbon . The structural features include:
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A carboxylic acid group at position 1
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A free alpha-amino group at position 2 with R-configuration
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A linear carbon chain (positions 3-6)
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A tert-butoxycarbonyl (Boc) protected epsilon-amino group at position 6
Physical Properties
Based on comparisons with its S-enantiomer, (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid would likely appear as a white to off-white crystalline solid with a molecular weight of 246.31 g/mol . A significant distinguishing characteristic would be its optical rotation, which would be expected to have the opposite sign compared to the S-enantiomer.
Table 1: Comparative Physical Properties of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid and Related Compounds
Property | (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid (predicted) | Nε-Boc-L-lysine (S-enantiomer) |
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Molecular Formula | C₁₁H₂₂N₂O₄ | C₁₁H₂₂N₂O₄ |
Molecular Weight | 246.31 g/mol | 246.31 g/mol |
Physical State | Solid | Solid |
Appearance | White to off-white powder/crystal | White to almost white powder/crystal |
Specific Rotation [α]₂₀/D | Negative (estimated -16° to -19°) | +16.0 to +19.0° (c=1, AcOH) |
Solubility | Soluble in polar organic solvents | Soluble in AcOH, MeOH |
Chemical Reactivity
The chemical behavior of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is characterized by:
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A free alpha-amino group that serves as a nucleophile in peptide bond formation
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A carboxylic acid group capable of forming esters and amides
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A carbamate group from the Boc protection that remains stable under basic and neutral conditions but is cleaved under acidic conditions
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Stereochemistry that influences conformational preferences and reactivity patterns
Synthesis and Preparation
Synthetic Strategies
The synthesis of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid would require careful consideration of stereochemical integrity. While direct information on the R-enantiomer synthesis is limited, approaches similar to those used for related compounds could be adapted with appropriate modifications .
A potential synthetic route might involve:
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Starting with D-lysine (the unnatural enantiomer)
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Temporary protection of the alpha-amino group
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Selective Boc-protection of the epsilon-amino group
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Deprotection of the alpha-amino group
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Purification and characterization
Key Synthetic Considerations
Several critical factors influence the successful synthesis of this compound:
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Maintaining stereochemical integrity at the alpha-carbon to prevent racemization
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Achieving selective protection of the epsilon-amino group
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Optimizing reaction conditions for high yield and purity
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Developing effective purification strategies
Table 2: Synthetic Parameters and Considerations
Parameter | Considerations | Impact on Synthesis |
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Starting Material | D-lysine purity and optical rotation | Determines final product stereochemical purity |
Protection Strategy | Orthogonal protecting groups | Enables selective deprotection |
Reaction Temperature | Typically controlled at 0-25°C | Minimizes racemization |
Purification Method | Recrystallization, chromatography | Affects final product purity |
Enantiomeric Verification | Chiral HPLC, polarimetry | Confirms stereochemical integrity |
Purification and Characterization
Purification of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid would typically involve:
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Recrystallization from appropriate solvent systems
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Column chromatography for higher purity requirements
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Validation of enantiomeric purity using chiral HPLC or polarimetry
Characterization would include NMR spectroscopy, IR spectroscopy, mass spectrometry, and optical rotation measurements to confirm structure, purity, and stereochemical configuration.
Applications in Research and Development
Peptide Synthesis Applications
(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid serves as a valuable building block in peptide synthesis with several unique applications:
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Development of peptides with altered conformational properties due to the D-amino acid incorporation
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Creation of peptides with enhanced resistance to proteolytic degradation
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Design of peptides with novel binding properties to biological targets
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Synthesis of peptidomimetics with specific structural features
The selective Boc protection of the epsilon-amino group allows for controlled peptide bond formation through the free alpha-amino group, similar to its S-enantiomer counterpart but with different stereochemical outcomes .
Biochemical Research Applications
In biochemical research, this compound offers significant potential for:
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Investigation of the role of stereochemistry in peptide-protein interactions
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Development of enzyme inhibitors based on unnatural amino acid incorporation
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Studies on protein folding and structure with D-amino acid perturbations
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Creation of biomolecules with altered immunogenicity profiles
Pharmaceutical Relevance
The pharmaceutical applications of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid include:
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Development of peptide-based drugs with improved stability profiles
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Creation of peptide therapeutics resistant to enzymatic degradation
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Design of peptidomimetics as drug candidates
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Investigation of stereochemical effects on drug-target interactions
Table 3: Comparative Applications of (R) vs (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
Application Area | (R)-Enantiomer Advantages | (S)-Enantiomer (Nε-Boc-L-lysine) Applications |
---|---|---|
Peptide Stability | Enhanced resistance to proteolytic enzymes | Standard peptide synthesis applications |
Conformational Properties | Induces distinctive conformational changes | Maintains natural peptide conformations |
Biological Recognition | Altered recognition by biological targets | Natural recognition by biological systems |
Pharmacokinetics | Potentially improved metabolic stability | Standard metabolic processing |
Research Use | Investigation of stereochemical effects | Standard peptide and protein research |
Analytical Characterization Methods
Spectroscopic Analysis
Comprehensive characterization of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid would employ multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR would show characteristic signals for:
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The alpha-proton (typically 3.5-4.0 ppm)
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The tert-butyl group of the Boc protection (around 1.4 ppm)
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The methylene protons of the lysine side chain
¹³C NMR would reveal signals for:
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The carboxylic acid carbon (around 175 ppm)
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The carbamate carbonyl (around 155 ppm)
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The tert-butyl carbon atoms (around 28 ppm)
Infrared (IR) Spectroscopy
IR analysis would show characteristic absorption bands for:
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N-H stretching (3300-3500 cm⁻¹)
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Carboxylic acid C=O stretching (1700-1725 cm⁻¹)
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Carbamate C=O stretching (1680-1700 cm⁻¹)
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C-H stretching from the tert-butyl group (2850-2980 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight of 246.31 and provide fragmentation patterns characteristic of Boc-protected amino acids.
Chromatographic Methods
Several chromatographic techniques would be employed for analysis and quality control:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Chiral HPLC for enantiomeric purity determination
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity checks
Quality Control Parameters
Quality control for (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid would focus on:
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Chemical purity (typically >97%, as seen with related compounds)
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Enantiomeric purity (assessed via optical rotation and chiral HPLC)
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Absence of deprotection or racemization products
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Consistent physical properties (melting point, solubility profile)
Table 4: Key Analytical Parameters for Quality Control
Parameter | Technique | Acceptance Criteria |
---|---|---|
Chemical Purity | HPLC | ≥97% |
Enantiomeric Purity | Chiral HPLC | ≥98% enantiomeric excess |
Optical Rotation | Polarimetry | Within specified range |
Water Content | Karl Fischer titration | ≤0.5% |
Residual Solvents | Gas Chromatography | Within ICH limits |
Identity | IR, NMR | Matches reference spectrum |
Biological and Biochemical Significance
Interaction with Biological Systems
As a D-amino acid derivative, (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid would interact with biological systems differently compared to natural L-amino acids:
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Reduced recognition by most proteolytic enzymes, leading to enhanced stability
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Altered binding to protein receptors due to different spatial arrangement of functional groups
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Different metabolic processing pathways
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Potential for unique immunological properties when incorporated into peptides
Structural Effects in Peptides
When incorporated into peptides, this compound would introduce specific structural alterations:
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Local reversal of the peptide backbone direction at the D-amino acid position
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Alteration of secondary structure elements (alpha-helices, beta-sheets)
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Creation of turn structures and conformational constraints
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Modified hydrogen bonding patterns
Research in Biotechnology
In biotechnology applications, this compound could be utilized for:
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Creating modified lysine derivatives for protein engineering purposes
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Developing enzyme substrates with altered recognition properties
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Engineering proteins with unnatural D-amino acids for enhanced stability
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Investigating the role of stereochemistry in protein-protein interactions
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